N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine
Description
N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine is a secondary amine featuring a pyridin-3-ylmethyl group and a 4-(trifluoromethyl)phenyl moiety. This compound is structurally characterized by:
- A pyridine ring substituted at the 3-position with a methylamine group.
- A benzylamine group bearing a trifluoromethyl (-CF₃) substituent at the para position.
The trifluoromethyl group imparts electron-withdrawing properties, enhancing metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)13-5-3-11(4-6-13)8-19-10-12-2-1-7-18-9-12/h1-7,9,19H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDJOPBDRFMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine typically involves the condensation of nicotinaldehydes with benzohydrazides in the presence of glacial acetic acid in ethanol at room temperature . This method is efficient and yields the desired product with good purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine or phenyl groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amines.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and trifluoromethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine, differing in substituents or core scaffolds:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance stability but may reduce nucleophilicity. For example, compound 5g (Schiff base) showed high yield (82%) under catalytic oxidation, likely due to stabilization by -CF₃ groups .
- Heterocyclic replacements (e.g., isoxazole in 71 ) alter π-electron density and hydrogen-bonding capacity, impacting pharmacological profiles .
Physicochemical Properties
Pharmacological Potential
While direct data for the target compound are lacking, analogs provide insights:
- Compound 28e (tetrazole-containing analog) was evaluated as a PET tracer for sphingosine 1-phosphate receptors, highlighting the utility of fluorinated methanamines in imaging .
- Compound 71 (isoxazole-linked) demonstrates structural versatility in targeting kinase pathways .
- The -CF₃ group in 5g and related compounds is associated with improved blood-brain barrier penetration in CNS drug candidates .
Biological Activity
N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring and a trifluoromethyl-substituted phenyl moiety, contributing to its lipophilicity and ability to interact with biological targets. The trifluoromethyl group is known to enhance metabolic stability and bioactivity by influencing the compound's electronic properties.
The primary mechanism of action for this compound involves its role as a protein kinase inhibitor . Protein kinases are critical in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The compound's design aims to mimic ATP-binding sites, allowing it to effectively inhibit kinase activity.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in inhibiting cell proliferation and protein kinase activity. For instance, a study evaluating various derivatives showed that certain analogs exhibited significant inhibition percentages at varying concentrations:
| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |
|---|---|---|
| 7 | 24 | 16 |
| 8 | 23 | 34 |
| 9 | 39 | 34 |
| 10 | 36 | 43 |
| Imatinib | 58 | 81 |
| Nilotinib | 86 | 100 |
This data indicates that some derivatives of the compound can achieve comparable or superior inhibition rates compared to established inhibitors like imatinib and nilotinib .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. The presence of the pyridine moiety is believed to enhance interactions with target proteins involved in cancer progression. Specific studies have highlighted its potential as an inhibitor of cell proliferation in vitro, suggesting that it could be developed further as an anticancer agent .
Case Studies
- Case Study on Kinase Inhibition : A study focused on the synthesis of new analogs based on the compound's structure reported promising results in inhibiting specific kinases associated with tumor growth. The analogs were designed to maintain structural similarities with known type II SMKIs (small molecule kinase inhibitors), enhancing their potential effectiveness .
- Antifungal and Antibacterial Activities : While primarily studied for its anticancer effects, some derivatives have also shown moderate antifungal and antibacterial activities. For instance, certain compounds demonstrated effective inhibition against pathogens like Botrytis cinerea and Xanthomonas species, indicating a broader spectrum of biological activity .
Q & A
Q. What are the key structural features and functional groups of N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine, and how do they influence its reactivity?
The compound contains a pyridine ring linked via a methylene group to a trifluoromethyl-substituted phenyl ring. The pyridine nitrogen and amine group enable hydrogen bonding and coordination with metal catalysts, while the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity. Structural characterization typically employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical?
A common pathway involves reductive amination between pyridine-3-carbaldehyde and 4-(trifluoromethyl)benzylamine using sodium cyanoborohydride or catalytic hydrogenation (Pd/C, H). Key intermediates include the Schiff base (imine), which requires strict anhydrous conditions to prevent hydrolysis. Solvent selection (e.g., dichloromethane or methanol) impacts reaction rates and yields .
Q. Which analytical techniques are essential for purity assessment and structural validation?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities, while differential scanning calorimetry (DSC) assesses crystallinity. X-ray crystallography is recommended for resolving ambiguities in stereochemistry, particularly if chiral centers are introduced during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
Kinetic studies suggest that maintaining a pH of 6–7 during reductive amination minimizes side reactions. Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time by 60% compared to conventional heating. Catalytic systems like Pd(OAc) with triphenylphosphine enhance selectivity for the desired amine over N-alkylated byproducts .
Q. What strategies address discrepancies in reported biological activity data across studies?
Contradictions in IC values (e.g., enzyme inhibition assays) may arise from variations in assay buffers (e.g., Tris vs. PBS) or solvent carriers (DMSO concentration ≤0.1% is critical). Normalizing data to positive controls (e.g., known kinase inhibitors) and validating via orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reliability .
Q. How do computational methods aid in predicting this compound’s pharmacokinetic properties?
Molecular dynamics simulations (AMBER or GROMACS) model membrane permeability, while DFT calculations (B3LYP/6-31G*) predict metabolic stability by analyzing electron density at the trifluoromethyl group. ADMET predictions using SwissADME highlight risks of hepatic CYP3A4-mediated oxidation, guiding structural modifications .
Q. What experimental controls are critical in assessing its cytotoxicity in cell-based assays?
Include a vehicle control (e.g., 0.1% DMSO) to rule out solvent toxicity and a viability marker like resazurin. For apoptosis assays, combine Annexin V-FITC with propidium iodide to distinguish necrotic vs. apoptotic cells. Dose-response curves should span 3–5 logs to capture EC accurately .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
